molecular formula C56H86BaO6S2 B018635 Naphthalenesulfonic acid, dinonyl-, barium salt CAS No. 25619-56-1

Naphthalenesulfonic acid, dinonyl-, barium salt

Cat. No. B018635
CAS RN: 25619-56-1
M. Wt: 1056.7 g/mol
InChI Key: YSIQDTZQRDDQNF-UHFFFAOYSA-L
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Description

“Naphthalenesulfonic acid, dinonyl-, barium salt” is a chemical compound with the molecular formula C28H43BaO3S . It is also known as "Barium bis(dinonylnaphthalenesulphonate)" . This compound is a metal-organic reagent primarily used in chemical and experimental research .


Molecular Structure Analysis

The molecular structure of “Naphthalenesulfonic acid, dinonyl-, barium salt” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical And Chemical Properties Analysis

“Naphthalenesulfonic acid, dinonyl-, barium salt” is a dark brown viscous liquid . It has a melting point of 259-260°C, a boiling point of 600-601°C, a flash point of 170°C and is practically insoluble in water .

Scientific Research Applications

Surface Chemistry and Solution Behavior

The compound has attracted considerable attention from surface chemists as an early example of a uniform synthetic high-molecular-weight sulfonic acid . It forms inverted micelles in nonpolar solvents .

Corrosion Inhibitor

Certain salts of the acid, including the barium salt, are effective oil-soluble corrosion inhibitors . This makes it useful in industries where metal parts are exposed to harsh conditions.

Determination of Stability Constants

The compound has been employed in many published studies to determine the stability constants of inorganic complexes in solution .

Liquid Ion Exchange Reagent

As early as 1957, it was discovered that solutions of the compound in nonpolar organic solvents will extract metallic ions from aqueous solutions across the aqueous-organic interface . This makes it a valuable tool in the field of liquid ion exchange.

Phase-Transfer Catalyst

The compound has been found to be an effective phase-transfer catalyst . This is important in reactions where one reactant is soluble in an organic phase and another in an aqueous phase.

Acid Catalyst

The compound has been found to be an effective acid catalyst in promoting reactions in organic media . This makes it useful in various chemical synthesis processes.

Micelle Size Determination

Barium dinonylnaphthalenesulfonate is used primarily in chemical and experimental research to determine its micelle size in low-polarity solvents .

Experimental Research

The compound is often used for experimental research purposes . Its unique properties make it a valuable tool in a variety of scientific investigations.

Safety and Hazards

“Naphthalenesulfonic acid, dinonyl-, barium salt” is classified as hazardous under OSHA regulations in the United States . It is harmful if swallowed or if inhaled and causes skin irritation . The Government of Canada conducted a screening assessment on Naphthalene Sulfonic Acids and Salts .

Mechanism of Action

properties

IUPAC Name

barium(2+);2,3-di(nonyl)naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C28H44O3S.Ba/c2*1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h2*17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIQDTZQRDDQNF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H86BaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881248
Record name Barium bis(2,3-dinonylnaphthalene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30881248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1056.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Dark viscous liquid; Practically insoluble in water; [EPA ChAMP: Hazard Characterization - Dinonylnaphthalene Category - 2012]]
Record name Naphthalenesulfonic acid, dinonyl-, barium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Barium dinonylnaphthalene sulfonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7976
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Naphthalenesulfonic acid, dinonyl-, barium salt

CAS RN

25619-56-1
Record name Naphthalenesulfonic acid, dinonyl-, barium salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025619561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalenesulfonic acid, dinonyl-, barium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Barium bis(dinonylnaphthalenesulphonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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